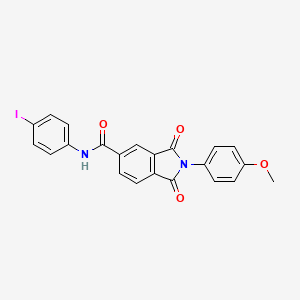![molecular formula C12H13N3O3S B6005152 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine, commonly known as MTCA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MTCA is a synthetic compound that belongs to the class of thiazole-containing molecules. It has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of MTCA is not fully understood, but it is believed to involve the modulation of various enzymatic pathways in the body. MTCA has been shown to inhibit the activity of certain enzymes, which may contribute to its observed effects on cellular processes.
Biochemical and Physiological Effects:
MTCA has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in these cells. MTCA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MTCA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to possess unique biochemical and physiological properties that make it a promising candidate for various research applications. However, there are also limitations to the use of MTCA in research. Its mechanism of action is not fully understood, and its effects on human subjects are not yet known.
将来の方向性
There are several future directions for research on MTCA. One potential area of research is the investigation of its effects on other enzymatic pathways in the body. Another potential area of research is the development of more efficient synthesis methods for MTCA. Additionally, further studies are needed to investigate the potential use of MTCA in the treatment of various diseases, including cancer and neurodegenerative diseases.
In conclusion, MTCA is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It possesses unique biochemical and physiological properties that make it a promising candidate for various research applications. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
MTCA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of several intermediates, including 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine, which is then reacted with chloroformic acid to form the final product. The synthesis of MTCA is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MTCA has been shown to have potential applications in various scientific research fields. It has been used as a tool to investigate the biochemical and physiological effects of thiazole-containing compounds. MTCA has been used in studies to investigate the role of thiazole-containing compounds in cancer cell growth inhibition, as well as the potential use of these compounds in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-10(11(18)13-5-4-9(16)17)19-12(14-8)15-6-2-3-7-15/h2-3,6-7H,4-5H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMMCVYEUMDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B6005070.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6005078.png)
![(2-ethoxy-5-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6005080.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6005098.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1'-[2-(4-hydroxyphenyl)-1-methylethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6005107.png)
![8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6005120.png)
![2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-2-isopropyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6005135.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
